molecular formula C25H25N3O3S B284863 N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B284863
M. Wt: 447.6 g/mol
InChI Key: FQWPCIYQRYDRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide, also known as DTPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and molecular biology. DTPA is a thieno[2,3-d]pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and molecular biology. In medicinal chemistry, N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has been investigated for its anti-inflammatory and anti-cancer properties. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response, and to induce apoptosis in cancer cells. In drug discovery, N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has been used as a lead compound for the development of new drugs targeting COX-2 and cancer cells. In molecular biology, N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has been used as a fluorescent probe for the detection of DNA and RNA.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide can reduce inflammation. N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has also been reported to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that play a crucial role in programmed cell death.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis in cancer cells, and the detection of DNA and RNA. Inhibition of COX-2 activity by N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide can reduce inflammation, which may be beneficial in the treatment of inflammatory diseases. Induction of apoptosis in cancer cells by N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide can lead to the death of cancer cells, which may be beneficial in the treatment of cancer. Detection of DNA and RNA by N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide can be used in molecular biology research to study gene expression and regulation.

Advantages and Limitations for Lab Experiments

N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has several advantages and limitations for lab experiments. One advantage is its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and molecular biology. Another advantage is its synthetic accessibility, which allows for the production of large quantities of N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent. Another limitation is the potential toxicity of N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide, which may limit its use in vivo.

Future Directions

There are several future directions for the research and development of N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide. One direction is to further investigate its mechanism of action to better understand its potential therapeutic applications. Another direction is to develop new derivatives of N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide with improved potency and selectivity for COX-2 and cancer cells. Additionally, the use of N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide as a fluorescent probe for the detection of DNA and RNA can be further explored for its applications in molecular biology research. Finally, the potential toxicity of N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide can be further investigated to determine its safety profile for use in vivo.

Synthesis Methods

N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide can be synthesized using various methods, including the reaction of 2-aminothiophene-3-carboxylic acid with 4-methoxyphenylacetic acid and 2,6-diethylbenzoyl chloride in the presence of triethylamine. The resulting product is then treated with acetic anhydride and sodium acetate to obtain N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.

properties

Molecular Formula

C25H25N3O3S

Molecular Weight

447.6 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

InChI

InChI=1S/C25H25N3O3S/c1-4-16-7-6-8-17(5-2)23(16)27-21(29)13-28-15-26-24-22(25(28)30)20(14-32-24)18-9-11-19(31-3)12-10-18/h6-12,14-15H,4-5,13H2,1-3H3,(H,27,29)

InChI Key

FQWPCIYQRYDRIM-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)OC

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)OC

Origin of Product

United States

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